molecular formula C23H21ClN2O3 B13781628 4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride CAS No. 66147-46-4

4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride

Cat. No.: B13781628
CAS No.: 66147-46-4
M. Wt: 408.9 g/mol
InChI Key: DZBPXXAKXBXBKK-UHFFFAOYSA-N
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Description

4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an acridine moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride involves its interaction with molecular targets such as DNA and proteins. The acridine moiety is known to intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell growth and proliferation . Additionally, the compound may interact with specific proteins, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific applications and biological activities.

Properties

CAS No.

66147-46-4

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

4-[4-(acridin-10-ium-9-ylamino)phenoxy]butanoic acid;chloride

InChI

InChI=1S/C23H20N2O3.ClH/c26-22(27)10-5-15-28-17-13-11-16(12-14-17)24-23-18-6-1-3-8-20(18)25-21-9-4-2-7-19(21)23;/h1-4,6-9,11-14H,5,10,15H2,(H,24,25)(H,26,27);1H

InChI Key

DZBPXXAKXBXBKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)OCCCC(=O)O.[Cl-]

Origin of Product

United States

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